3-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride
Description
3-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a phenoxy group, which is further substituted with tert-butyl and methyl groups. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Properties
IUPAC Name |
3-(2-tert-butyl-4-methylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-12-7-8-15(14(10-12)16(2,3)4)18-13-6-5-9-17-11-13;/h7-8,10,13,17H,5-6,9,11H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUYUEGZAONRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCCNC2)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220020-59-6 | |
| Record name | Piperidine, 3-[2-(1,1-dimethylethyl)-4-methylphenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2-(tert-Butyl)-4-methylphenol, undergoes a nucleophilic substitution reaction with a suitable halogenated piperidine derivative.
Cyclization: The intermediate product is then subjected to cyclization under basic conditions to form the piperidine ring.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a piperidine ring substituted with a tert-butyl group and a para-methylphenoxy moiety. Its structure contributes to its biological activity, making it a candidate for various applications.
Medicinal Chemistry
Antidepressant Activity
Research indicates that compounds similar to 3-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride exhibit potential antidepressant effects. Studies have shown that derivatives of piperidine can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. It may help in reducing neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. This potential makes it a subject of interest for developing therapeutic agents aimed at these conditions .
Neuropharmacology
Cognitive Enhancement
In preclinical studies, piperidine derivatives have demonstrated cognitive-enhancing effects. The modulation of cholinergic systems by such compounds suggests their potential use in treating cognitive deficits associated with aging or neurodegenerative disorders .
Anxiolytic Properties
Some studies suggest that piperidine derivatives, including this compound, may exhibit anxiolytic effects. By acting on GABAergic systems, these compounds could provide therapeutic benefits for anxiety disorders .
Synthetic Organic Chemistry
Building Block in Synthesis
this compound serves as a valuable building block in organic synthesis. Its functional groups allow for further modifications, making it useful in the development of more complex molecules. This includes applications in creating novel pharmaceuticals or agrochemicals through various synthetic pathways .
Case Studies
Mechanism of Action
The mechanism of action of 3-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(tert-Butyl)-4-methylphenoxy]methylpiperidine hydrochloride
- 2-(tert-Butyl)-4-methylphenoxyethylamine hydrochloride
Uniqueness
3-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring and the phenoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
3-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride is a compound with a complex structure that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's chemical formula is C16H26ClNO, and it features a piperidine ring substituted with a tert-butyl and a 4-methylphenoxy group. The structural characteristics suggest potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its effects on different biological systems.
Antimicrobial Activity
One significant area of research is the antimicrobial properties of this compound. Studies have shown that derivatives of piperidine exhibit promising anti-tubercular activity. For instance, compounds similar in structure have demonstrated low minimum inhibitory concentrations (MICs), indicating strong antimicrobial effects against Mycobacterium tuberculosis .
| Compound | MIC (nM) | Bioavailability (%) | Volume of Distribution (mL/kg) |
|---|---|---|---|
| 3o | 8 | 44.83 | 4524.65 |
| PBTZ169 | - | 20.81 | 1154.42 |
This table summarizes the pharmacokinetic profiles of related compounds, highlighting the favorable absorption and distribution characteristics that may also apply to this compound.
Neuropharmacological Effects
Research has indicated that compounds with similar piperidine structures can act as ligands for various neurotransmitter receptors. For instance, some derivatives have been shown to interact with histamine H3 receptors and monoamine oxidase B, suggesting potential applications in treating neurodegenerative diseases .
Case Studies
- Anti-HIV Activity : In a study assessing the antiviral properties against HIV-1, compounds structurally related to this compound were screened for their efficacy against wild-type and resistant strains of HIV-1. The results demonstrated significant antiviral activity, with selectivity indices indicating low cytotoxicity .
- Cytotoxicity Profiling : A comprehensive cytotoxicity assessment was performed using various cell lines, including MRC-5 cells. The selectivity index values were calculated to ensure that the compounds exhibited significant antiviral effects without compromising cell viability. The findings suggested that modifications in the piperidine structure could enhance selectivity and reduce toxicity .
The mechanisms underlying the biological activities of this compound involve:
- Receptor Interaction : Binding to specific receptors such as histamine H3 and possibly others involved in neurotransmission.
- Enzyme Inhibition : Inhibition of enzymes like monoamine oxidase B, which plays a role in neurotransmitter metabolism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
